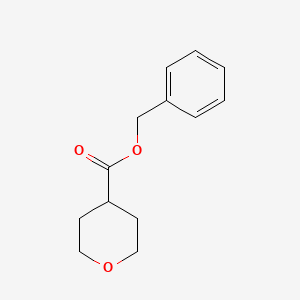

Benzyl tetrahydro-2H-pyran-4-carboxylate

Vue d'ensemble

Description

Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical compound that is part of a broader class of oxygen-containing heterocycles known as tetrahydrobenzo[b]pyrans. These compounds are of significant interest due to their presence in many biologically active molecules and their potential applications in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of tetrahydrobenzo[b]pyran derivatives can be achieved through various methods. One approach utilizes tetra-methyl ammonium hydroxide as a catalyst for a one-pot three-component condensation in aqueous media, which is reported to yield high to excellent product yields under mild and neutral conditions . Another method involves the use of sodium benzoate as an efficient and environmentally benign organo-salt catalyst for the multicomponent synthesis of tetrahydrobenzo[b]pyrans under green conditions . Additionally, 1,3-dibenzyl-1H-benzo[d]imidazole-3-ium chloride has been used as a catalyst for the synthesis of these compounds, offering good to excellent yields and operational simplicity .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, and theoretical calculations were used to investigate molecular geometry, vibrational frequencies, and other properties . Similarly, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was determined by X-ray crystallography, revealing a practically planar molecule with specific torsion angles .

Chemical Reactions Analysis

Tetrahydrobenzo[b]pyrans can undergo various chemical reactions to form different derivatives. For example, the reaction of 2-benzylidene-1,2,3,4-tetrahydrocarbazol-1-ones with malononitrile yielded pyrano[2,3-a]carbazoles, while reactions with thiocarbohydrazide or thiosemicarbazide under basic conditions afforded pyridazino[3,4-a]carbazoles . The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involved the reaction of the acid chloride with anesthesin followed by hydrolysis and acylation of various amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]pyrans and their derivatives are influenced by their molecular structure. For instance, the presence of substituents on the tetrahydro-2H-pyran ring can affect the compound's reactivity and physical characteristics. The synthesis of novel 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives with a carbohydrate moiety involved the determination of structures by IR and 1H NMR spectroscopy and HR mass spectrometry, which are crucial for understanding the physical properties of these compounds . Additionally, the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-ethylcarboxylates under microwave irradiation without a catalyst and solvent highlights the influence of synthesis conditions on the physical state of the product .

Propriétés

IUPAC Name |

benzyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl tetrahydro-2H-pyran-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)